Tert-butyl cyclopropanecarboxylate

Descripción general

Descripción

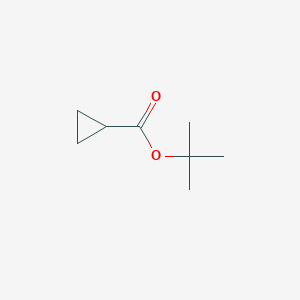

Tert-butyl cyclopropanecarboxylate is an organic compound with the molecular formula C8H14O2. It is a tert-butyl ester of cyclopropanecarboxylic acid, characterized by a cyclopropane ring attached to a carboxylate group, which is further bonded to a tert-butyl group. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Tert-butyl cyclopropanecarboxylate can be synthesized through several methods. One common approach involves the reaction of cyclopropanecarboxylic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid. This esterification reaction typically requires heating under reflux conditions to achieve high yields .

Another method involves the use of tert-butyl acetate and bis(trifluoromethanesulfonyl)imide as a catalyst. This method is advantageous due to its simplicity and high efficiency, allowing for the direct formation of tert-butyl esters from carboxylic acids .

Industrial Production Methods

In industrial settings, the production of this compound often employs continuous flow microreactor systems. These systems offer enhanced control over reaction conditions, leading to higher efficiency and sustainability compared to traditional batch processes .

Análisis De Reacciones Químicas

Types of Reactions

Tert-butyl cyclopropanecarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form cyclopropanecarboxylic acid.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a catalyst.

Major Products Formed

Oxidation: Cyclopropanecarboxylic acid.

Reduction: Cyclopropylmethanol.

Substitution: Various substituted cyclopropanecarboxylates depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Organic Synthesis

TBC is widely used as a building block in organic synthesis. Its unique structure allows for the formation of more complex molecules through various reactions:

- Oxidation : Converting TBC into cyclopropanecarboxylic acid using oxidizing agents like potassium permanganate.

- Reduction : Transforming the ester group into an alcohol with reducing agents such as lithium aluminum hydride.

- Substitution Reactions : The tert-butyl group can be substituted with other functional groups, facilitating the synthesis of diverse compounds .

Medicinal Chemistry

In medicinal chemistry, TBC serves as an intermediate in the synthesis of biologically active molecules, including pharmaceuticals. Its ability to modify C–H bonds makes it useful in late-stage functionalization of drug candidates . For example, studies have shown that TBC can undergo borylation reactions to introduce new functional groups into complex structures, enhancing their pharmacological properties .

Agricultural Chemistry

TBC is also utilized in the development of agrochemicals. Its derivatives have been explored for their potential as insecticides and herbicides due to their ability to interact with biological targets effectively . The synthesis of pyrethroid insecticides often involves intermediates derived from TBC .

Industrial Applications

In industrial settings, TBC is employed in the production of polymers and resins. Its stability and reactivity make it suitable for creating materials with specific properties required in various applications such as coatings and adhesives .

Case Study 1: Borylation Reactions

A study demonstrated that TBC can undergo undirected borylation of tertiary C–H bonds, which is significant for modifying pharmaceutical compounds. The reaction showed higher rates compared to unactivated C–H bonds, indicating its potential for late-stage modifications in drug development .

Case Study 2: Synthesis of Insecticides

Research highlighted the use of TBC derivatives in synthesizing effective pyrethroid insecticides. These compounds exhibited enhanced efficacy against pests while maintaining low toxicity to non-target organisms .

Data Summary Table

| Application Area | Specific Use | Example Compound/Reaction |

|---|---|---|

| Organic Synthesis | Building block for complex molecules | Esterification reactions |

| Medicinal Chemistry | Intermediate for pharmaceuticals | Borylation of drug candidates |

| Agricultural Chemistry | Development of insecticides | Pyrethroid synthesis |

| Industrial Chemistry | Production of polymers and resins | Coatings and adhesives |

Mecanismo De Acción

The mechanism of action of tert-butyl cyclopropanecarboxylate involves its reactivity as an ester. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol. In biological systems, the compound may interact with enzymes that catalyze ester hydrolysis, leading to the formation of active metabolites .

Comparación Con Compuestos Similares

Similar Compounds

Tert-butyl acetate: Another tert-butyl ester, but with an acetate group instead of a cyclopropanecarboxylate group.

Cyclopropanecarboxylic acid: The parent acid of tert-butyl cyclopropanecarboxylate.

Tert-butyl alcohol: The alcohol component used in the synthesis of tert-butyl esters.

Uniqueness

This compound is unique due to the presence of both a cyclopropane ring and a tert-butyl ester group. This combination imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and various industrial applications .

Actividad Biológica

Tert-butyl cyclopropanecarboxylate (TBCC) is a cyclopropane derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a tert-butyl group and a cyclopropane ring, which contribute to its unique chemical properties. Research into TBCC has revealed insights into its antimicrobial, anti-inflammatory, and potential therapeutic applications.

- Chemical Formula : C₈H₁₄O₂

- Molecular Weight : 142.19 g/mol

- Structure : The compound features a cyclopropane ring bonded to a carboxylate group and a tert-butyl group, which influences its reactivity and biological interactions.

Antimicrobial Properties

Recent studies have explored the antimicrobial activity of TBCC, particularly against Gram-positive bacteria and mycobacterial species. The structure-activity relationship (SAR) indicates that modifications in the cyclopropane moiety can significantly affect its potency.

- Case Study : In one study, TBCC was evaluated alongside other derivatives for its efficacy against Mycobacterium tuberculosis. It demonstrated promising in vitro activity, with minimal inhibitory concentrations (MICs) showing effectiveness comparable to established antimycobacterial agents .

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| TBCC | ≤ 64 | Anti-mycobacterial |

| Compound 12 | < 1 | Anti-mycobacterial |

| Ethambutol | > 1 | Standard control |

The mechanism through which TBCC exerts its biological effects appears to involve interaction with microbial enzymes. For instance, it has been suggested that compounds with similar structures may act as Michael acceptors, leading to the inhibition of essential metabolic pathways in bacteria .

Anti-inflammatory Activity

In addition to its antimicrobial properties, TBCC has been investigated for anti-inflammatory effects. Some derivatives showed inhibition of lipoxygenase activity, which is crucial in the inflammatory response.

- Case Study : A derivative of TBCC was found to inhibit guinea pig 5-lipoxygenase with an IC50 value of 630 μM, indicating potential for development as an anti-inflammatory agent .

Synthesis and Derivatives

The synthesis of TBCC involves various chemical reactions, including cyclopropanation techniques. The efficiency of these methods can influence the yield and purity of the compound.

- Synthesis Method : One efficient method involves the reaction of tert-butyl esters with active methylene compounds under controlled conditions, yielding high purity TBCC suitable for biological assays .

Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Purity (%) | Notes |

|---|---|---|---|

| Cyclopropanation | 39 | High | Requires toxic reagents |

| Active Methylene Reaction | 70 | Very High | Safer reagents used |

Research Findings and Future Directions

Ongoing research continues to explore the full spectrum of biological activities associated with TBCC. The potential for developing new antimicrobial agents based on its structure is particularly promising. Future studies are expected to focus on:

- Expanded Biological Testing : Investigating additional microbial strains and potential cytotoxic effects.

- Mechanistic Studies : Elucidating detailed mechanisms of action at the molecular level.

- Therapeutic Applications : Exploring formulations for clinical use in treating infections or inflammatory conditions.

Propiedades

IUPAC Name |

tert-butyl cyclopropanecarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-8(2,3)10-7(9)6-4-5-6/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTEAAYMAQFBUJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00546453 | |

| Record name | tert-Butyl cyclopropanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00546453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87661-20-9 | |

| Record name | 1,1-Dimethylethyl cyclopropanecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87661-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl cyclopropanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00546453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl cyclopropanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes the synthesis of tert-butyl cyclopropanecarboxylate described in these papers unique?

A1: The papers present an efficient, three-step synthesis of tert-butyl cyclopropanecarboxylates starting from readily available materials like 1-chlorovinyl p-tolyl sulfoxides. [, ] This approach offers advantages in terms of yield and stereoselectivity, particularly in the synthesis of optically active enantiomers. [] Additionally, the research explores alternative routes for synthesizing similar spirocyclic compounds, including those incorporating organosulfur or protected amino groups, demonstrating the versatility of these methods. []

Q2: What are the potential applications of this compound based on these studies?

A2: The papers primarily focus on the synthetic methodology for producing this compound and related spirocyclic pyrrolidines. [, ] While specific applications aren't explicitly discussed, the research emphasizes the importance of these compounds as "advanced building blocks" for medicinal and agrochemistry. [] This suggests potential uses in drug discovery, pesticide development, and other fields requiring complex molecular scaffolds.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.